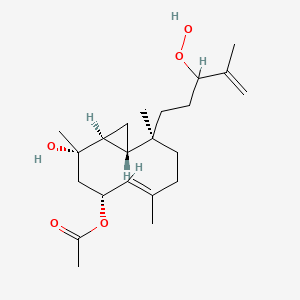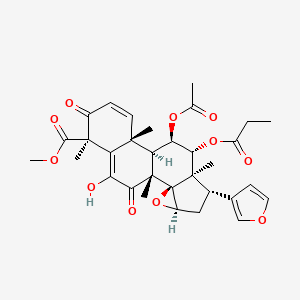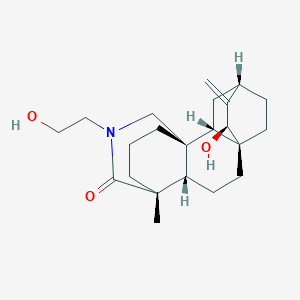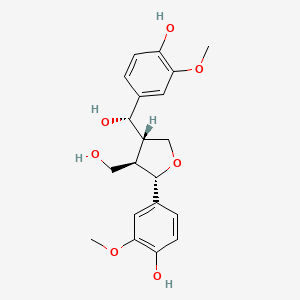
Tanegool
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tanegool is a lignan that consists of tetrahydrofuran ring substituted by a 4-hydroxy-3-methoxyphenyl group at position 5, a hydroxyphenyl group at position 4 and a hydroxy(4-hydroxy-3-methoxyphenyl)methyl group at position 3. It has been isolated from Taxus yunnanensis. It has a role as a plant metabolite. It is a lignan, a polyphenol, a tetrol, an oxolane and a member of guaiacols.
Aplicaciones Científicas De Investigación
Bioactive Compounds in Helianthus annuus
A study by Macias et al. (2004) identified tanegool as a naturally occurring aglycone isolated from Helianthus annuus (sunflower). This research highlighted the presence of lignans, including this compound, in sunflowers, marking the first instance of this compound being isolated as a natural aglycone. Additionally, the study evaluated the general bioactivity of these compounds using a wheat coleoptiles bioassay and explored their phytotoxic activities, laying the groundwork for understanding the biological significance of this compound in plant species (Macias et al., 2004).
Antifibrotic Effects of Tanshinol
Peng et al. (2017) and Wang et al. (2018) investigated the antifibrotic effects of tanshinol, a compound related to this compound, in experimental hepatic fibrosis. Their findings suggest that tanshinol mitigates liver fibrosis and regulates various biological markers and signaling pathways, offering potential therapeutic strategies for treating hepatic fibrosis. These studies provide insights into the biological activities and therapeutic potential of compounds structurally related to this compound (Peng et al., 2017); (Wang et al., 2018).
Chemical Ecology of Tannins
Salminen and Karonen (2011) explored the chemical ecology of tannins, which are chemically similar to this compound. Their research emphasized the complexity of tannins' structures and their varied biological activities. This study aids in understanding the broader context of plant secondary metabolites like this compound, particularly their ecological roles and potential applications in pharmacology (Salminen & Karonen, 2011).
Therapeutic Applications of Related Compounds
Research on compounds related to this compound, such as tannic acid and tanshinone, reveals their diverse biomedical applications. Studies have shown that these compounds possess antioxidant, antitumor, anti-inflammatory, and other pharmacological activities. These findings suggest potential therapeutic uses for this compound and related compounds in treating various diseases and conditions (Baldwin & Booth, 2022); (Ren et al., 2010).
Propiedades
Fórmula molecular |
C20H24O7 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
4-[(2S,3R,4S)-4-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O7/c1-25-17-7-11(3-5-15(17)22)19(24)14-10-27-20(13(14)9-21)12-4-6-16(23)18(8-12)26-2/h3-8,13-14,19-24H,9-10H2,1-2H3/t13-,14+,19+,20+/m0/s1 |
Clave InChI |
MWQRAOGWLXTMIC-TUGJPZLJSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](CO2)[C@@H](C3=CC(=C(C=C3)O)OC)O)CO)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)O)CO)O |
Sinónimos |
tanegool |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



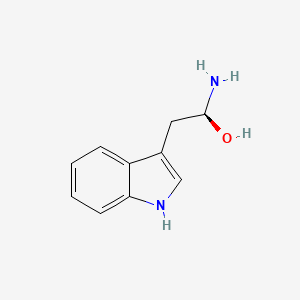
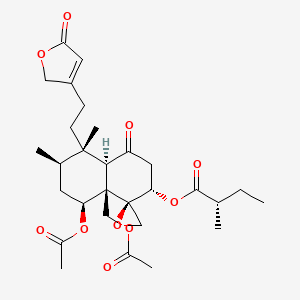
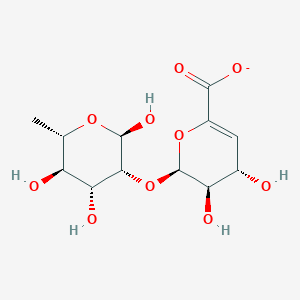
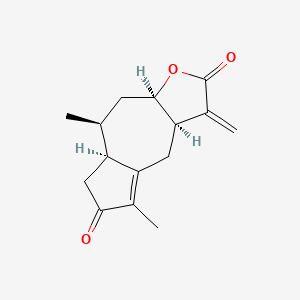
![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)

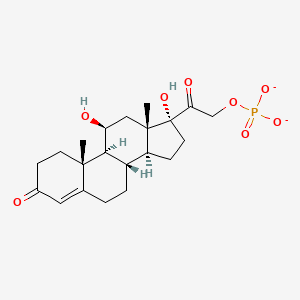


![2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)
